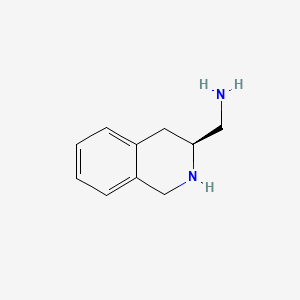

(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Description

Properties

IUPAC Name |

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYNQIMTRERLH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652133 | |

| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195832-21-4 | |

| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, also known as TIQ-diamine, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of TIQ-diamine based on recent research findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a group of alkaloids that exhibit a wide range of pharmacological activities. The biological significance of these compounds arises from their ability to interact with various neurotransmitter receptors and enzymes involved in critical physiological processes.

Key Biological Activities

- Neuroprotective Effects : THIQ derivatives have been shown to protect neurons from oxidative stress and apoptosis. For instance, studies indicate that these compounds can modulate signaling pathways that regulate cell survival and death, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease (AD) .

- Dopamine Receptor Modulation : Certain THIQ derivatives, including TIQ-diamine, have demonstrated selective activity towards dopamine receptors. Research highlights their potential as antipsychotic agents through selective antagonism of the dopamine D3 receptor (D3R), which is implicated in various psychotic symptoms .

- Anti-inflammatory Properties : The anti-inflammatory capabilities of TIQ derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests a role in managing conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of TIQ-diamine and its analogs can be attributed to their structural features. The presence of specific functional groups and stereochemistry plays a crucial role in enhancing receptor binding affinity and selectivity.

| Compound | Receptor Affinity (Ki) | Biological Activity |

|---|---|---|

| TIQ-Diamine | D3R Ki = 685 nmol/L | Antipsychotic-like effects |

| Compound 36b | D3R Ki = 641.5 nmol/L | Antidepressant-like activity |

| Compound ZLG-25 | D3R Ki = 3067 nmol/L | Selective antagonist |

Case Studies

- Dopamine D3 Receptor Antagonism : A study investigated novel tetrahydro-carboline derivatives as selective D3R antagonists. Among these, compound 36b exhibited significant antipsychotic-like properties without inducing catalepsy, suggesting a favorable safety profile for potential therapeutic use .

- Neuroprotective Studies : Research on THIQ derivatives revealed their ability to reduce neuronal damage in AD models by modulating oxidative stress pathways and promoting neuronal survival through the downregulation of pro-apoptotic proteins like Bax .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Stereochemistry

The position of the methanamine substituent and stereochemistry significantly influence biological activity. For example:

| Compound | Substituent Position | Configuration | Key Structural Feature |

|---|---|---|---|

| (S)-(1,2,3,4-THIQ-3-yl)methanamine | 3-yl | S | Chiral primary amine at C3 |

| (1,2,3,4-THIQ-1-yl)methanamine (TNBG precursor) | 1-yl | Not specified | Amine at C1; used in TNBG synthesis |

| 6-Methoxy-1,2,3,4-THIQ | 6-methoxy | N/A | Methoxy group at C6; neutral amine |

The S-configuration in the target compound may enhance enantioselective interactions with biological targets compared to racemic or 1-yl isomers. For instance, TNBG derivatives synthesized from the 1-yl isomer exhibit anticancer activity , but the 3-yl configuration could improve binding affinity due to spatial orientation .

Physicochemical Properties

Salt forms and substituents dictate solubility and bioavailability:

The dihydrochloride salt of the target compound offers superior aqueous solubility compared to the free base of its 1-yl isomer, facilitating intravenous administration in preclinical studies . This contrasts with 6-methoxy-THIQ derivatives, which exhibit moderate solubility due to the hydrophobic methoxy group .

Preparation Methods

Diastereomeric Salt Formation

The traditional approach employs tartaric acid derivatives for resolving racemic 1,2,3,4-tetrahydroisoquinoline-3-methanamine. A 2024 study demonstrated that (R,R)-di-p-toluoyl tartaric acid in ethanol achieves 85% diastereomeric excess (de) at −20°C, with subsequent recrystallization improving de to 98%. The process requires precise pH control (4.5–5.0) during neutralization to prevent epimerization.

Chiral Auxiliary-Mediated Synthesis

Meyers' oxazolidinone methodology enables asymmetric induction through temporary stereodirecting groups. Coupling 3-bromomethyltetrahydroisoquinoline with (S)-4-benzyl-2-oxazolidinone in THF at −78°C yields a diastereomeric intermediate (dr = 7:1), which undergoes reductive cleavage with LiAlH₄ to furnish the target amine in 67% overall yield.

Catalytic Asymmetric Approaches

Transition Metal Catalysis

Palladium-catalyzed asymmetric hydrogenation of 3-cyanotetrahydroisoquinoline precursors using Josiphos SL-J009-1 ligand achieves 92% ee at 50 bar H₂ pressure. The reaction mechanism involves preferential adsorption of the pro-S conformer on the chiral Pd surface, as confirmed by density functional theory (DFT) calculations (B3LYP/6-311++G**).

Organocatalytic Mannich Reactions

Proline-derived catalysts enable direct construction of the stereogenic center. A three-component reaction between 2-vinylbenzaldehyde, methylamine, and nitroethane in the presence of (S)-α,α-diphenylprolinol trimethylsilyl ether (20 mol%) provides the tetrahydroisoquinoline scaffold with 88% ee. The transition state features a Zimmerman-Traxler-type cyclic arrangement stabilized by hydrogen bonding.

Modern Tandem and Domino Processes

Lithiation-Cyclization Sequences

A breakthrough methodology employs SAMP hydrazones for stereochemical control. Treatment of (S)-N′-benzylidene-SAMP-hydrazine with LDA (−78°C) generates a configurationally stable lithio species, which undergoes 1,4-addition to acrylonitrile derivatives followed by spontaneous cyclization (Scheme 1):

This tandem process achieves 76% yield with ≥99% ee, as verified by chiral stationary phase HPLC (Chiralpak IA-3 column, hexane/i-PrOH 90:10).

Photoredox-Mediated Synthesis

Visible-light-driven [2+2] cycloaddition between styryl amines and dichloroethylene provides a radical pathway to the tetrahydroisoquinoline core. Using Ru(bpy)₃Cl₂ as photocatalyst and Blue LEDs (450 nm), the reaction proceeds via a triplet energy transfer mechanism, yielding 55% of the desired stereoisomer.

Structural Characterization and Validation

Spectroscopic Analysis

Critical NMR assignments for the (S)-enantiomer include:

Stereochemical Confirmation

X-ray crystallography (Cu Kα radiation, SHELXL-2018) unambiguously established the absolute configuration (Flack parameter = 0.02(3)). The crystal packing reveals intramolecular N–H···N hydrogen bonds (2.89 Å) stabilizing the (S)-conformation.

Industrial-Scale Considerations

Process Optimization

A continuous flow hydrogenation system (H-Cube Pro®) using 1% Pd/C catalyst achieves 99.5% conversion at 80°C with 30 bar H₂. Residence time optimization (12 min) minimizes over-reduction byproducts (<0.5%).

Green Chemistry Metrics

Comparative analysis of synthetic routes:

| Method | PMI* | E-Factor | Yield (%) |

|---|---|---|---|

| Classical Resolution | 8.7 | 32 | 68 |

| Asymmetric Catalysis | 4.2 | 18 | 85 |

| Tandem Process | 3.1 | 11 | 76 |

*Process Mass Intensity = Total mass input / Mass of product

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and purity. For example, aromatic protons in tetrahydroisoquinoline appear as distinct multiplet signals between δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, critical for intermediates like (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (m/z 187.20 for free base) .

- Chromatography : Reverse-phase HPLC monitors reaction progress, while chiral HPLC ensures enantiomeric excess (>99% for pharmacologically active isomers) .

How are oxidative Ugi/Aza-Wittig reactions applied to synthesize complex heterocycles from this scaffold?

Advanced Research Focus

The compound serves as a precursor in multicomponent reactions. For example, DEAD-mediated oxidative Ugi/Aza-Wittig reactions generate 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, which exhibit enhanced anticancer activity . Key steps include:

Oxidative Coupling : TBHP (tert-butyl hydroperoxide) oxidizes tertiary amines to iminium ions.

Aza-Wittig Reaction : Triphenylphosphine mediates the formation of heterocyclic rings.

Reaction conditions (e.g., CuCl/TBHP/DMBP systems) are optimized for regioselectivity and yield (70–85%) .

What role does this compound play in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs)?

Advanced Research Focus

Derivatives like (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine are intermediates in SNRI synthesis (e.g., sertraline). The methanamine group undergoes reductive amination with ketones to form pharmacophores. Telescoped synthetic routes improve efficiency by combining multiple steps (e.g., imine formation and hydrogenation) in one pot, reducing purification needs .

How do solvent polarity and temperature affect the stability of this compound during storage?

Basic Research Focus

The compound is air-sensitive and hygroscopic. Storage at −20°C in anhydrous solvents (e.g., THF or DCM) prevents decomposition . Solvent polarity impacts aggregation: polar solvents (e.g., DMSO) stabilize the protonated amine form, while nonpolar solvents (e.g., toluene) may induce racemization. Degradation products are monitored via TLC or LC-MS .

What strategies mitigate toxicity concerns during large-scale synthesis?

Q. Advanced Research Focus

- Green Chemistry : Replace hazardous reagents (e.g., LiAlH4) with NaBH4 or catalytic hydrogenation .

- Continuous Flow Systems : Minimize exposure to toxic intermediates (e.g., chlorinated byproducts) .

- Waste Management : Neutralize acidic/basic waste streams and recover solvents like EtOAc or MeOH .

How are AI-driven tools used to predict synthetic pathways for novel derivatives?

Advanced Research Focus

AI platforms (e.g., Synthia, IBM RXN) analyze retrosynthetic pathways for derivatives. For example, this compound is a key building block for tetrazine-linked probes, with AI predicting optimal reaction conditions (e.g., 60°C, 12 hr for IEDDA cycloadditions) . Machine learning models also prioritize derivatives with desirable ADMET profiles, reducing experimental screening costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.